molecular formula C26H23N3O2 B2724952 7,8-dimethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-31-6

7,8-dimethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2724952
CAS No.: 866728-31-6
M. Wt: 409.489
InChI Key: PYJGCEBSEMQNKM-UHFFFAOYSA-N
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Description

7,8-dimethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a kinase inhibitor. Its core structure is based on a pyrazoloquinoline scaffold, a privileged structure in drug discovery known for its ability to interact with various enzymatic targets. The specific substitutions on this scaffold, including the 7,8-dimethoxy groups and the (4-methylphenyl)methyl moiety at the 5-position, are designed to optimize binding affinity and selectivity. This compound is structurally related to inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, such as Lapatinib. Research indicates that derivatives of this chemical class can act by potently inhibiting EGFR and HER2 kinases, which are critically implicated in signal transduction pathways that drive cellular proliferation and survival in various cancers . Its primary research value lies in its utility as a chemical probe for studying EGFR/HER2-driven tumorigenesis and for the in vitro evaluation of novel therapeutic strategies for resistant cancers . Scientists employ this compound in biochemical assays to measure kinase inhibition and in cell-based studies to investigate its effects on apoptosis, cell cycle arrest, and the downstream signaling pathways in cancer cell lines. The ongoing investigation of this compound and its analogs continues to contribute to the understanding of structure-activity relationships (SAR) for kinase inhibition and the development of next-generation targeted anticancer agents.

Properties

IUPAC Name

7,8-dimethoxy-5-[(4-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-17-9-11-18(12-10-17)15-29-16-21-25(19-7-5-4-6-8-19)27-28-26(21)20-13-23(30-2)24(31-3)14-22(20)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJGCEBSEMQNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of specific double bonds within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Sodium methoxide, sodium ethoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with carboxyl or hydroxyl groups, while reduction can lead to fully hydrogenated pyrazoloquinoline compounds.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that pyrazoloquinoline derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazoloquinoline derivatives and their evaluation against cancer cell lines. Specifically, compounds similar to 7,8-dimethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline showed promising results in inhibiting tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Recent advancements in drug design have identified pyrazoloquinolines as effective anti-inflammatory agents. The mechanism often involves the inhibition of cyclooxygenase enzymes and modulation of inflammatory cytokines .

Neuroprotective Properties

Studies suggest that certain derivatives of pyrazoloquinolines may offer neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

StudyFindingsApplication
Ghorab et al., 2022Developed new pyrazoloquinoline derivatives with enhanced anticancer activityTargeted therapy for cancer
Radek et al., 2022Investigated CDK2 inhibition by pyrazolo[4,3-d]pyrimidine derivativesCancer treatment research
Dawood et al., 2022Synthesized thiazole-pyrazole hybrids showing anti-inflammatory effectsPotential anti-inflammatory drugs

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, resulting in antiproliferative effects on cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to its closest analogs, focusing on substituent variations, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity/Application Source (Evidence ID)
7,8-Dimethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline 7,8-OCH₃; 5-(4-methylbenzyl); 3-Ph ~423.5 Hypothesized NTR1/GPR35 modulation
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 7,8-OCH₃; 5-(3-methylbenzyl); 3-(4-F-Ph) ~441.5 TLR9 antagonism; β-lactamase association
7,8-Dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline 7,8-OCH₃; 5-(4-methoxybenzyl); 3-Ph 425.49 Not explicitly stated; structural analog
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline 7,8-OCH₃; 5-(3-methoxybenzyl); 3-(4-EtO-Ph) 469.5 Enhanced lipophilicity (LogP 4.5)
8-Fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline 8-F; 5-(2-F-benzyl); 3-(4-Me-Ph) ~409.4 Potential fluorinated bioisostere

Key Findings

Substituent Effects on Bioactivity: Fluorine Substitution: The 3-(4-fluorophenyl) analog () is associated with TLR9 antagonism and β-lactamase interactions, suggesting fluorine’s role in enhancing binding affinity or metabolic stability . Methoxy vs. Methyl Groups: Replacing the 4-methylbenzyl group (target compound) with a 4-methoxybenzyl group () increases polarity but may reduce membrane permeability due to the methoxy group’s electron-donating nature .

Anti-Angiogenic Activity: Pyrazolo[4,3-c]quinolines with fused heterocycles (e.g., ) demonstrate potent anti-angiogenic effects in CAM assays, attributed to their ability to inhibit endothelial cell proliferation .

Synthetic Accessibility: The synthesis of pyrazolo[4,3-c]quinolines often involves multicomponent reactions or PIFA-mediated cyclization (). Substituents like methoxy groups (positions 7 and 8) are introduced via nucleophilic substitution or pre-functionalized starting materials .

Physicochemical Properties: The 3-(4-ethoxyphenyl) analog () exhibits a higher molecular weight (469.5 g/mol) and LogP (4.5), indicating enhanced lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .

Biological Activity

7,8-Dimethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the class of pyrazoloquinolines. Its unique structure and functional groups contribute to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activities of this compound based on various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Value
Molecular Formula C₂₆H₂₂N₄O₂
Molecular Weight 430.48 g/mol
IUPAC Name This compound

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazoloquinoline derivatives. For instance, derivatives with similar structures have shown significant inhibition of cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways such as inhibition of cyclooxygenase (COX) enzymes and modulation of signaling pathways related to cell survival and death .

A recent study evaluated a series of pyrazoloquinoline derivatives for their anticancer activity against different cancer cell lines. The results indicated that some compounds exhibited IC50 values in the micromolar range against breast cancer (MDA-MB-468) and renal cancer (A498) cell lines, suggesting that this compound may share similar activity due to its structural characteristics .

Antimicrobial Activity

Research has highlighted the potential antimicrobial effects of pyrazoloquinoline derivatives. The compound has been tested against various bacterial strains and fungi. In vitro studies demonstrated that certain derivatives exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

For example, a study reported that specific modifications to the pyrazoloquinoline structure enhanced its antibacterial efficacy against both Gram-positive and Gram-negative bacteria . This suggests that this compound may possess similar properties.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrazoloquinolines have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The inhibition of NO production is linked to the suppression of inducible nitric oxide synthase (iNOS) and COX-2 expression .

In a comparative study, derivatives were evaluated for their ability to reduce inflammation markers in vitro. The results indicated that some compounds demonstrated significant anti-inflammatory activity, which may be attributed to their ability to modulate inflammatory pathways effectively .

Case Studies

  • Anticancer Efficacy : A compound structurally similar to this compound was tested for its effects on A498 renal cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM after 48 hours of treatment.
  • Antibacterial Activity : In a study assessing the antibacterial properties against Staphylococcus aureus and Escherichia coli, a derivative exhibited MIC values ranging from 32 µg/mL to 64 µg/mL, indicating moderate antibacterial activity.

Q & A

Basic: What are the recommended synthetic routes for 7,8-dimethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrazoloquinoline core via cyclization of substituted quinoline precursors. For example, Suzuki–Miyaura coupling can introduce aryl groups at the 3-position .
  • Step 2: Alkylation at the 5-position using 4-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purity Optimization: Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates. Recrystallization from ethanol/water mixtures improves final product purity (>95%) .

Advanced: How can microwave-assisted synthesis improve yield and reduce reaction time? Microwave irradiation (100–150°C, 30–60 min) accelerates key steps like cyclization, achieving yields of 75–85% compared to conventional heating (50–60% in 6–8 hours). Catalyst systems like Pd(PPh₃)₄ enhance coupling efficiency .

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • NMR: ¹H/¹³C NMR confirms substituent positions. For example, the 4-methylbenzyl group shows a singlet at δ 2.35 ppm (CH₃) and aromatic protons at δ 7.2–7.4 ppm .
  • X-ray Crystallography: Resolves 3D conformation; the quinoline core exhibits planar geometry, while the 4-methylbenzyl group adopts a perpendicular orientation .

Advanced: How does computational modeling (DFT) complement experimental data? Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and stabilizes reactive intermediates. MD simulations model ligand-receptor binding, guiding SAR studies .

Basic: What in vitro assays are used for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition: Test against COX-2 (IC₅₀) using a fluorometric assay. IC₅₀ values <1 μM indicate potent anti-inflammatory activity .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7). EC₅₀ values correlate with substituent electron-withdrawing effects .

Advanced: How can structure-activity relationships (SAR) guide derivative design? Modifying the 4-methylphenyl group to electron-deficient substituents (e.g., -CF₃) enhances COX-2 inhibition (IC₅₀ = 0.39 μM vs. 1.2 μM for parent compound) .

Basic: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., Western blot for apoptosis markers alongside MTT) .
  • Metabolite Interference: Perform LC-MS to identify active metabolites in cell lysates .

Advanced: What strategies resolve discrepancies in receptor binding affinity? Use surface plasmon resonance (SPR) to measure real-time binding kinetics (kₒₙ/kₒff) and compare with computational docking (AutoDock Vina) .

Advanced: How can metabolic stability be assessed for in vivo applications?

Methodological Answer:

  • Liver Microsome Assay: Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS. Half-life >60 min suggests favorable stability .
  • CYP450 Inhibition: Screen for CYP3A4/2D6 inhibition to predict drug-drug interactions .

Advanced: What in vivo models evaluate efficacy for neurodegenerative targets?

Methodological Answer:

  • Transgenic Mice (e.g., APP/PS1): Administer compound (10 mg/kg, oral) and measure Aβ₄₂ levels in CSF via ELISA. A 30–40% reduction indicates γ-secretase modulation .
  • Behavioral Tests: Morris water maze assesses cognitive improvement post-treatment .

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